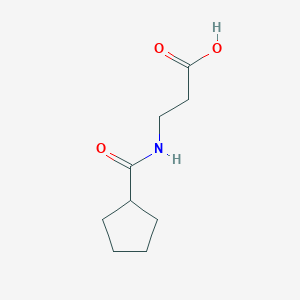

3-(Cyclopentanecarboxamido)propanoic acid

説明

3-(Cyclopentanecarboxamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the third carbon with a cyclopentanecarboxamido group. The compound’s unique steric and electronic properties arise from the cyclopentane ring’s rigidity and the amide’s hydrogen-bonding capability. While commercial suppliers list it as a research chemical (e.g., Combi-Blocks, Inc. ), its specific biological or industrial uses remain under investigation.

特性

IUPAC Name |

3-(cyclopentanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)5-6-10-9(13)7-3-1-2-4-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVCSQWKPXBBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentanecarboxamido)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with propanoic acid derivatives under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of carbon monoxide and water, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Cyclopentanecarboxamido)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as carboxylation, amide formation, and purification through crystallization or distillation.

化学反応の分析

Types of Reactions

3-(Cyclopentanecarboxamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

3-(Cyclopentanecarboxamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

作用機序

The mechanism of action of 3-(Cyclopentanecarboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent-Type Comparison

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

- Structure: Propanoic acid substituted at C3 with a sulfamoylphenylamino group.

- Key Differences: The sulfamoylphenyl group introduces polar sulfonamide functionality, enhancing aqueous solubility compared to the lipophilic cyclopentane amide .

- Synthesis : Involves halogenation and hydrazone formation, contrasting with amide coupling routes for the target compound .

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

- Structure: Propanoic acid substituted at C2 with a dihydroisoquinolinylamino group.

- Key Differences: The dihydroisoquinoline moiety adds aromaticity and bulk, likely improving binding to central nervous system (CNS) targets but reducing metabolic stability compared to the cyclopentane amide .

Positional Isomerism: 2- vs. 3-Substituted Derivatives

2-(Cyclopentanecarboxamido)propanoic Acid

- Structure: Cyclopentanecarboxamido group at C2 of propanoic acid.

- Key Differences :

- Solubility : The C2 substitution may reduce hydrogen-bonding capacity, lowering solubility in polar solvents compared to the C3 isomer .

- Conformational Flexibility : The shorter distance between the amide and carboxylic acid groups in the C2 isomer could restrict rotational freedom, altering reactivity in synthesis .

Functional Group Variations

3-Cyclopentylpropionic Acid

- Key Differences :

- Acidity : The absence of an amide increases acidity (pKa ~4.8 for carboxylic acids vs. ~15 for amides), impacting pH-dependent applications .

- Safety : Classified as a laboratory chemical with specific handling guidelines (e.g., ventilation requirements), whereas the amide derivative may exhibit lower volatility .

Comparative Data Table

Research Implications and Gaps

- Structural Insights: The cyclopentane amide’s rigidity may favor interactions with hydrophobic enzyme pockets, while sulfamoyl or isoquinoline derivatives target polar or aromatic binding sites.

- Commercial Availability : Supplier listings for positional isomers (C2 vs. C3) suggest demand for structural diversification in drug discovery pipelines .

Conclusion 3-(Cyclopentanecarboxamido)propanoic acid occupies a niche among functionalized propanoic acids, with its bioactivity and physicochemical properties shaped by the cyclopentane amide group. Further studies are warranted to explore its biological efficacy and industrial utility.

生物活性

3-(Cyclopentanecarboxamido)propanoic acid (CPPA) is a compound of increasing interest in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H15NO3

- Molecular Weight : 185.22 g/mol

- IUPAC Name : 3-(Cyclopentanecarboxamido)propanoic acid

The compound features a cyclopentanecarboxamide moiety attached to a propanoic acid backbone, which is critical for its biological interactions.

The biological activity of CPPA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, pain perception, and cellular signaling.

Anti-Inflammatory Effects

Recent studies have indicated that CPPA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Study Findings : A study demonstrated that CPPA reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, indicating its role in modulating immune responses .

Analgesic Properties

CPPA has also been evaluated for its analgesic effects. In animal models, it exhibited a reduction in pain responses associated with inflammatory conditions.

- Case Study : In a model of acute pain induced by carrageenan injection in rats, administration of CPPA resulted in a significant decrease in pain scores compared to control groups .

Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |

| Analgesic | Decreased pain response in rats | |

| Cytotoxicity | Low cytotoxicity at therapeutic doses |

Safety Profile

While exploring the biological activities of CPPA, it is crucial to assess its safety profile. Toxicological evaluations indicate that CPPA has a relatively low toxicity at therapeutic doses, with no significant adverse effects observed in animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。